molecular formula C16H23NS B503589 N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine

N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine

Katalognummer: B503589
Molekulargewicht: 261.4g/mol
InChI-Schlüssel: SETHNGPHPAFSQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine is a compound that combines the structural features of adamantane and thienyl groups. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the thienyl group is a sulfur-containing heterocycle. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Eigenschaften

Molekularformel

C16H23NS

Molekulargewicht

261.4g/mol

IUPAC-Name

N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine

InChI

InChI=1S/C16H23NS/c1-10-2-3-15(18-10)9-17-16-13-5-11-4-12(7-13)8-14(16)6-11/h2-3,11-14,16-17H,4-9H2,1H3

InChI-Schlüssel

SETHNGPHPAFSQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)CNC2C3CC4CC(C3)CC2C4

Kanonische SMILES

CC1=CC=C(S1)CNC2C3CC4CC(C3)CC2C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine typically involves the reaction of adamantan-2-amine with a thienylmethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of adamantan-2-amine attacks the electrophilic carbon of the thienylmethyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, such as using high-purity reagents, controlling reaction temperature, and employing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thioether.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted amines.

Wissenschaftliche Forschungsanwendungen

N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and thienyl groups. These interactions can modulate biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-Thienylmethyl)-2-adamantanamine: Similar structure but with a different position of the thienyl group.

    N-(2-Thienylmethyl)-2-adamantanamine: Another positional isomer with the thienyl group in a different position.

    N-(4-Thienylmethyl)-2-adamantanamine: Yet another positional isomer.

Uniqueness

N-[(5-methylthiophen-2-yl)methyl]adamantan-2-amine is unique due to the specific positioning of the thienyl group, which can influence its chemical reactivity and biological activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.